molecular formula C10H9NO6 B14505774 (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid CAS No. 62782-62-1

(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid

Cat. No.: B14505774
CAS No.: 62782-62-1
M. Wt: 239.18 g/mol
InChI Key: DMJZPHYFYOQAAM-LURJTMIESA-N
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Description

(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound features a propanoic acid backbone with a 4-nitrobenzoyl ester group attached to the second carbon. The presence of the nitro group and the ester linkage imparts unique chemical properties to this molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid typically involves the esterification of (2S)-2-hydroxypropanoic acid (lactic acid) with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

    Solvent: Dichloromethane or another non-polar solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Time: Several hours to overnight to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction time and yield. The use of automated systems can help maintain consistent reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypropanoic acid and 4-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: (2S)-2-hydroxypropanoic acid and 4-nitrobenzoic acid.

    Reduction: (2S)-2-[(4-Aminobenzoyl)oxy]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or its ability to modify biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid depends on its specific application. In biological systems, the compound may exert its effects through:

    Molecular Targets: Interacting with enzymes or receptors, potentially inhibiting or activating their functions.

    Pathways Involved: Modulating signaling pathways or metabolic processes, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-Aminobenzoyl)oxy]propanoic acid: A reduced form with an amino group instead of a nitro group.

    (2S)-2-[(4-Methylbenzoyl)oxy]propanoic acid: A derivative with a methyl group instead of a nitro group.

    (2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid: A compound with a chloro

Properties

CAS No.

62782-62-1

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

(2S)-2-(4-nitrobenzoyl)oxypropanoic acid

InChI

InChI=1S/C10H9NO6/c1-6(9(12)13)17-10(14)7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,12,13)/t6-/m0/s1

InChI Key

DMJZPHYFYOQAAM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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